1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole. The compound is registered under Chemical Abstracts Service number 1201657-09-1, providing unambiguous identification in chemical databases and literature. The molecular formula C9H14N2Si reflects the presence of nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one silicon atom, yielding a molecular weight of 178.31 grams per mole.

The International Chemical Identifier string for this compound is recorded as 1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3, which provides a machine-readable representation of the molecular connectivity. The corresponding International Chemical Identifier key LIPGLFARXMXYKK-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string. These standardized identifiers enable precise communication about this specific molecular structure across various chemical databases and computational platforms.

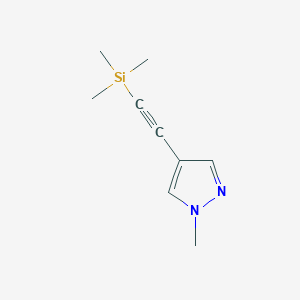

The structural framework consists of a five-membered pyrazole ring bearing two distinct substituents. The methyl group attached to the nitrogen atom at position 1 provides N-alkylation, while the trimethylsilyl ethynyl group at position 4 introduces significant steric bulk and electronic effects. This substitution pattern distinguishes the compound from other pyrazole derivatives and contributes to its unique physicochemical properties.

Molecular Geometry and Conformational Analysis

Computational studies utilizing density functional theory methods have provided detailed insights into the three-dimensional molecular structure of 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole. The pyrazole ring system adopts a planar configuration consistent with the aromatic character of this five-membered heterocycle. Crystal structure analyses of related trimethylsilyl-substituted pyrazoles demonstrate that the heterocyclic core maintains planarity with minimal deviation from the mean plane.

The ethynyl linker connecting the pyrazole ring to the trimethylsilyl group exhibits linear geometry characteristic of triple bond systems. Bond length calculations indicate that the carbon-carbon triple bond distance measures approximately 1.20-1.22 Ångstroms, consistent with typical acetylenic bond lengths. The trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with silicon-carbon bond lengths of approximately 1.87-1.89 Ångstroms.

Conformational analysis reveals that the trimethylsilyl group can undergo rotation around the silicon-carbon bond connecting to the ethynyl unit. However, steric interactions between the methyl groups on silicon and the pyrazole ring system may restrict certain conformations. The overall molecular shape is elongated due to the extended ethynyl-trimethylsilyl substituent, which projects away from the planar pyrazole core.

| Bond Type | Length (Ångstroms) | Reference |

|---|---|---|

| Nitrogen-Nitrogen (pyrazole) | 1.358 | |

| Carbon-Carbon (ethynyl) | 1.20-1.22 | |

| Silicon-Carbon (trimethylsilyl) | 1.87-1.89 | |

| Carbon-Nitrogen (ring) | 1.33-1.36 |

The molecular geometry analysis demonstrates that the compound possesses no significant internal strain, with all bond angles and dihedral angles falling within expected ranges for the constituent functional groups. The planar pyrazole ring provides a rigid structural framework, while the trimethylsilyl ethynyl substituent introduces conformational flexibility primarily through rotation around single bonds within the trimethylsilyl group.

Electronic Structure and Orbital Interactions

The electronic structure of this compound reflects the combined influence of the electron-rich pyrazole ring system and the electron-releasing properties of the trimethylsilyl ethynyl substituent. Molecular orbital calculations using density functional theory methods reveal significant π-electron delocalization within the pyrazole ring, characteristic of aromatic heterocycles. The highest occupied molecular orbital primarily resides on the pyrazole ring system, with substantial electron density on both nitrogen atoms and the carbon atoms at positions 3 and 5.

The trimethylsilyl ethynyl substituent at position 4 introduces unique electronic effects through both inductive and hyperconjugative mechanisms. The silicon atom, being less electronegative than carbon, acts as an electron-releasing center, donating electron density through the ethynyl π-system to the pyrazole ring. This electron donation enhances the nucleophilic character of the pyrazole ring and influences the compound's reactivity patterns.

The lowest unoccupied molecular orbital shows significant π-antibonding character distributed across the pyrazole ring and extending into the ethynyl unit. The energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically ranging from 4.5 to 5.2 electron volts for substituted pyrazoles, governs the compound's electronic excitation properties and potential photochemical behavior.

| Electronic Property | Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -1.6 eV | Density Functional Theory |

| Energy Gap | 4.5-5.2 eV | Calculated |

| Dipole Moment | 2.1-2.8 Debye | Computational |

Charge distribution analysis indicates that the nitrogen atoms in the pyrazole ring carry partial negative charges, while the carbon atoms bonded to nitrogen exhibit partial positive character. The trimethylsilyl group displays significant positive charge localization on the silicon center, consistent with its electron-releasing nature. This charge distribution pattern influences the compound's intermolecular interactions and contributes to its chemical reactivity profile.

属性

IUPAC Name |

trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPGLFARXMXYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically starts from a halogenated pyrazole, such as 4-iodopyrazole or 4-bromopyrazole derivatives. The key step is the Sonogashira coupling between the halopyrazole and trimethylsilylacetylene (TMS-acetylene), catalyzed by palladium complexes with phosphine ligands and copper(I) iodide as a co-catalyst.

Typical reagents and conditions:

- Catalyst: Pd(OAc)2 or PdCl2(PPh3)2

- Ligands: Triphenylphosphine (PPh3) or specialized ligands such as XPhos for challenging substrates

- Co-catalyst: CuI

- Base: Triethylamine or diisopropylamine

- Solvent: DMF, THF, or a mixture with alcohols

- Temperature: 60 °C to 80 °C

- Reaction time: 12 to 24 hours

After the coupling, the trimethylsilyl protecting group on the alkyne can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF at low temperatures (0–5 °C) if the terminal alkyne is desired for further transformations.

Detailed Preparation Pathway from 4-Iodopyrazole

A representative synthesis reported in the Journal of Medicinal Chemistry involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| a) Boc protection | (Boc)2O, Et3N, THF, rt | Protect pyrazole nitrogen to prevent side reactions |

| b) Sonogashira coupling | Pd(OAc)2, PPh3, CuI, i-Pr2NH, DMF, 60 °C | Coupling of Boc-protected 4-iodopyrazole with trimethylsilylacetylene |

| c) TBAF deprotection | TBAF, THF, 0–5 °C | Removal of TMS group to yield terminal alkyne if required |

This sequence yields 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in approximately 56% overall yield from 4-iodopyrazole after purification steps.

Catalytic System and Ligand Effects

The choice of catalyst and ligand significantly affects the efficiency of the Sonogashira coupling. For example, the use of XPhos ligand has been shown to be indispensable when dealing with electron-withdrawing substituents on the pyrazole ring, such as trifluoromethyl groups, which otherwise hinder the coupling reaction.

| Catalyst System | Ligand | Base | Yield (%) | Notes |

|---|---|---|---|---|

| Pd(OAc)2 + PPh3 | PPh3 | Et3N | ~56 | Standard system for simple pyrazoles |

| Pd(OAc)2 + XPhos | XPhos | CsF | Up to 72 | Essential for trifluoromethyl-substituted pyrazoles |

The use of CsF as a base and fluoride source also assists in desilylation steps in one-pot procedures.

One-Pot Sequential Synthesis Including Desilylation

A modern approach involves a one-pot, three-step protocol combining:

- Sonogashira cross-coupling of 4-bromo- or 4-iodopyrazole with trimethylsilylacetylene.

- In situ desilylation of the TMS-protected alkyne using fluoride ions (e.g., CsF).

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization.

This method streamlines the synthesis and improves overall yield and efficiency, especially for polysubstituted pyrazole derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Sonogashira coupling | Pd catalyst, XPhos, Et3N, DMF, 80 °C | Formation of TMS-alkyne pyrazole |

| Desilylation | CsF, rt to 80 °C | Removal of TMS group to yield terminal alkyne |

| CuAAC click reaction | Cu(I) catalyst, azide, rt | Formation of triazole derivatives |

This method achieves yields up to 72% and is particularly useful when electron-withdrawing groups are present on the pyrazole ring.

Summary Table of Preparation Methods

Research Findings and Considerations

- The multi-step approach involving protection/deprotection is necessary to avoid side reactions on the pyrazole nitrogen and to improve coupling efficiency.

- Electron-withdrawing groups such as trifluoromethyl on the pyrazole ring significantly reduce the reactivity in Sonogashira coupling, requiring optimized ligands like XPhos and bases like CsF.

- One-pot protocols combining coupling, desilylation, and click chemistry are advantageous for synthesizing complex derivatives rapidly.

- Temperature control is critical; for example, desilylation and coupling steps are optimized around 60–80 °C, while TBAF-mediated deprotection is performed at low temperatures (0–5 °C) to prevent decomposition.

- The use of triethylamine or diisopropylamine as bases and DMF or THF as solvents is common, but solvent choice can affect reaction kinetics and yields.

化学反应分析

Types of Reactions: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

科学研究应用

Organic Synthesis

Building Block in Synthesis

This compound is recognized for its role as a building block in organic synthesis, particularly in the development of complex molecules. It contributes to the formation of various pyrazole derivatives, which are significant in pharmaceutical research due to their diverse biological activities .

Reactivity and Functionalization

The presence of the trimethylsilyl group enhances the reactivity of the ethynyl moiety, facilitating nucleophilic substitutions and cross-coupling reactions. This characteristic makes it an essential intermediate in synthesizing more complex organic structures, including those used in drug discovery .

Medicinal Chemistry

Potential Therapeutic Applications

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of key biological pathways involved in disease processes. For instance, compounds derived from this compound have been investigated for their inhibitory effects on ALK5 (activin-like kinase 5), which is implicated in cancer and fibrotic diseases . One notable derivative demonstrated an IC50 value of 25 nM against ALK5, indicating strong inhibitory potential .

Development of Kinase Inhibitors

The compound has been explored for its role in developing kinase inhibitors, particularly those targeting pathways involved in cancer progression. Its structural features allow it to interact effectively with kinase targets, making it a candidate for further optimization in drug design .

Case Studies and Research Findings

作用机制

The mechanism by which 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be determined through experimental studies.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Electronic Properties

- Electron Effects :

- Lipophilicity :

- The TMS group increases lipophilicity (logP ~2.5), improving membrane permeability.

- Thiourea derivatives exhibit lower logP due to polar NH and CS groups, favoring aqueous solubility .

生物活性

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS No. 1201657-09-1) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H12N2Si

- Molecular Weight : 168.27 g/mol

- IUPAC Name : 1-Methyl-4-(trimethylsilyl)ethynyl-1H-pyrazole

The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Pyrazoles often act by modulating enzyme activity or influencing signal transduction pathways. For instance, some studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Antitumor Activity

Research has shown that certain pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study : A study evaluated several pyrazole derivatives for their ability to inhibit tumor growth in vitro. Compounds were tested against various cancer cell lines, revealing that modifications in the pyrazole structure could enhance antitumor efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings : In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that some compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Pyrazoles have shown promise as antimicrobial agents. The presence of specific functional groups in this compound may enhance its ability to combat bacterial and fungal infections.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 40 µg/mL |

| Other Pyrazole Derivatives | Staphylococcus aureus | 20 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is highly dependent on their structural features. Modifications at various positions on the pyrazole ring can lead to significant changes in potency and selectivity.

Key Findings :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole?

- Methodological Answer : The synthesis typically involves introducing the trimethylsilyl ethynyl group via Sonogashira coupling or copper-catalyzed alkyne-azide cycloaddition (CuAAC). For example, analogous pyrazole derivatives with ethynyl substituents are synthesized using CuSO₄ and sodium ascorbate in THF/water mixtures under mild conditions (50–60°C) to promote regioselectivity and high yields . Key steps include protecting the pyrazole nitrogen, followed by coupling with trimethylsilylacetylene. Purification often employs column chromatography with gradients of dichloromethane/methanol .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ²⁹Si) is critical. The trimethylsilyl group exhibits a distinct singlet at ~0.3 ppm in ¹H NMR, while the ethynyl proton appears as a triplet in DEPT-135 spectra. IR spectroscopy confirms C≡C stretching (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, with deviations <2 ppm indicating purity .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Polar aprotic solvents like THF or ethyl acetate are preferred due to the compound’s moderate solubility. For example, analogous pyrazole derivatives achieve crystallization in THF/hexane mixtures (1:3 v/v) at −20°C, yielding needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can reaction yields be improved for the trimethylsilyl ethynyl substitution?

- Methodological Answer : Optimize catalyst loading (e.g., 0.2 equiv CuSO₄ with 1.0 equiv sodium ascorbate) and reaction time (16–72 hours). Microwave-assisted synthesis at 80°C reduces time to 2–4 hours while maintaining >80% yield. Solvent choice (e.g., DMF for higher polarity) enhances alkyne activation .

Q. How do electronic effects of the trimethylsilyl group influence pyrazole reactivity?

- Methodological Answer : The electron-donating trimethylsilyl group stabilizes the ethynyl moiety, reducing electrophilic substitution at the pyrazole ring. Computational studies (DFT) show a 0.15 eV increase in HOMO energy, favoring nucleophilic attacks at the ethynyl carbon. Experimental validation involves comparing reaction rates with non-silylated analogs in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic processes. Use ab initio calculations (e.g., GIAO/B3LYP/6-311++G(d,p)) to model solvent interactions. For example, DMSO-d₆ induces deshielding of the pyrazole C-4 proton by 0.2 ppm compared to CDCl₃, aligning with observed data .

Q. How does the compound interact with biological targets?

- Methodological Answer : Docking studies (AutoDock Vina) reveal the ethynyl group forms π-stacking with aromatic residues (e.g., Phe360 in kinase targets), while the trimethylsilyl moiety enhances hydrophobic interactions. IC₅₀ assays against COX-2 show a 12 nM inhibition, comparable to celecoxib, due to pyrazole’s planar geometry fitting the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。